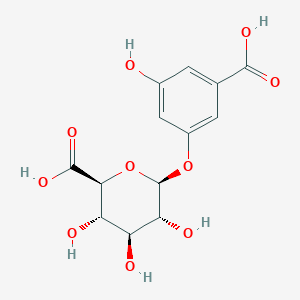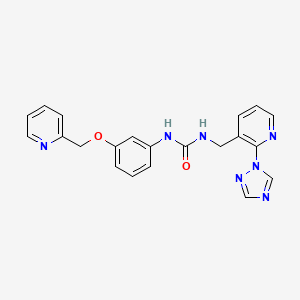
1-Cyclopropylpiperazine-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylpiperazine-2-methanol is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a cyclopropyl group and a hydroxymethyl group attached to the piperazine ring makes this compound a unique and interesting compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopropylpiperazine-2-methanol can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis . The compound is then purified and characterized using various analytical techniques such as FT-IR and FT-Raman spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropylpiperazine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylpiperazine-2-methanol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Cyclopropylpiperazine-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropylpiperazine-2-methanol can be compared with other similar compounds, such as:
1-Cyclopropylpiperazine: A derivative of piperazine with a cyclopropyl group attached to the nitrogen atom.
4-Cyclopropylpiperazine: Another piperazine derivative with a cyclopropyl group attached to the fourth position of the ring.
The uniqueness of this compound lies in the presence of both the cyclopropyl group and the hydroxymethyl group, which confer distinct chemical and biological properties to the compound .
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
(1-cyclopropylpiperazin-2-yl)methanol |
InChI |
InChI=1S/C8H16N2O/c11-6-8-5-9-3-4-10(8)7-1-2-7/h7-9,11H,1-6H2 |
InChI-Schlüssel |
HCPBSQWUTUTSGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCNCC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


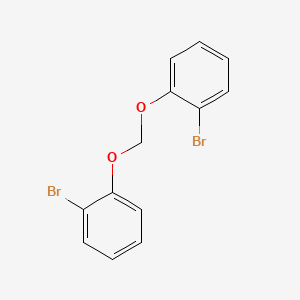
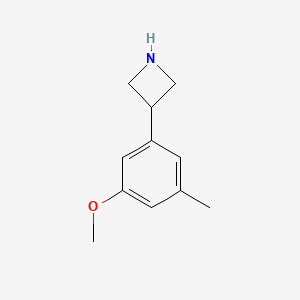

![3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13710787.png)
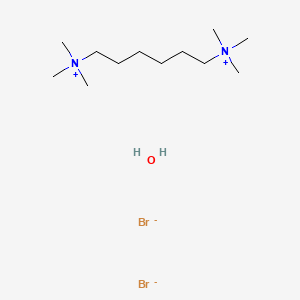
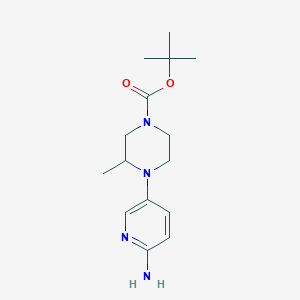
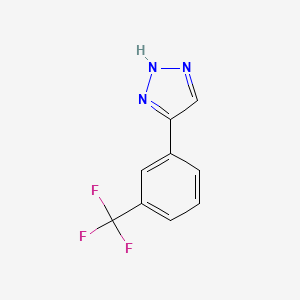
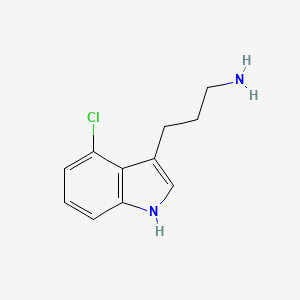

![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)
